molecular formula C9H12FNO3 B051771 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) CAS No. 117773-93-0

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)

Cat. No. B051771
M. Wt: 201.19 g/mol
InChI Key: HGZKLMFEVVYGMO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI), also known as levofloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is used to treat a variety of bacterial infections such as pneumonia, urinary tract infections, and skin infections. Levofloxacin is a chiral molecule, meaning it exists in two enantiomeric forms, (R)- and (S)-. The (R)-enantiomer is the active form and is responsible for the antibiotic activity.

Mechanism Of Action

Levofloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) prevents the bacteria from replicating and ultimately leads to their death.

Biochemical And Physiological Effects

Levofloxacin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Levofloxacin has also been shown to have an effect on the QT interval, which is a measure of cardiac repolarization. In rare cases, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) has been associated with QT prolongation and torsades de pointes, a potentially life-threatening arrhythmia.

Advantages And Limitations For Lab Experiments

Levofloxacin has several advantages for use in laboratory experiments. It is a well-characterized molecule with a known structure and mechanism of action. It is also commercially available and relatively inexpensive. However, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) has some limitations as well. It has a narrow spectrum of activity and is only effective against certain types of bacteria. Additionally, its use may be limited by the potential for drug interactions and the risk of adverse effects.

Future Directions

There are several areas of future research for 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI). One area of interest is the development of new formulations and delivery methods. For example, there is ongoing research into the use of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)-loaded nanoparticles for the treatment of bacterial infections. Another area of interest is the development of new analogs with improved activity and reduced toxicity. Finally, there is ongoing research into the use of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) as an antiviral agent, particularly for the treatment of influenza virus.

Synthesis Methods

The synthesis of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) involves several steps. The starting material is 2,4-dichloro-5-fluorobenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (R)-3-aminohydroxypropylamine to form the (R)-enantiomer of the intermediate 1,2-benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-. This intermediate is then cyclized to form the final product, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI).

Scientific Research Applications

Levofloxacin has been extensively studied for its antibacterial activity. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to other antibiotics. Levofloxacin has also been studied for its potential use in the treatment of tuberculosis, as well as for its antiviral activity against influenza virus.

properties

CAS RN

117773-93-0

Product Name

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)

Molecular Formula

C9H12FNO3

Molecular Weight

201.19 g/mol

IUPAC Name

3-fluoro-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3/t7-/m0/s1

InChI Key

HGZKLMFEVVYGMO-ZETCQYMHSA-N

Isomeric SMILES

CNC[C@@H](C1=C(C(=C(C=C1)O)O)F)O

SMILES

CNCC(C1=C(C(=C(C=C1)O)O)F)O

Canonical SMILES

CNCC(C1=C(C(=C(C=C1)O)O)F)O

synonyms

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.